Celiprolol FD
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
149825-34-3 |
|---|---|
Molecular Formula |
C23H33F7IN3O4 |
Molecular Weight |
675.427 |
IUPAC Name |
3-[3-acetyl-4-[3-[tert-butyl(1,1,2,2,3,3,3-heptafluoropropyl)amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydroiodide |
InChI |
InChI=1S/C23H32F7N3O4.HI/c1-7-32(8-2)19(36)31-15-9-10-18(17(11-15)14(3)34)37-13-16(35)12-33(20(4,5)6)23(29,30)21(24,25)22(26,27)28;/h9-11,16,35H,7-8,12-13H2,1-6H3,(H,31,36);1H |
InChI Key |
OXYLBKGTZDTDCL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CN(C(C)(C)C)C(C(C(F)(F)F)(F)F)(F)F)O)C(=O)C.I |
Synonyms |
celiprolol FD |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Celiprolol Fd
Adrenergic Receptor Interactions and Selectivity of Celiprolol (B1668369) FD
Celiprolol's complex interaction with the adrenergic system involves a nuanced affinity and activity profile across various adrenoceptor subtypes. This profile underpins its clinical effects, differentiating it from traditional beta-blockers.
Beta-1 Adrenoceptor Antagonism: Mechanistic Insights
Celiprolol exhibits high selectivity and potent antagonism at the β1-adrenoceptors, which are predominantly located in cardiac tissue. drugbank.com This selective blockade is a cornerstone of its therapeutic action. By competitively inhibiting the binding of catecholamines such as norepinephrine (B1679862) and epinephrine (B1671497) to β1-receptors, Celiprolol reduces sympathoadrenal stimulation of the heart. nih.gov This antagonism leads to a decrease in heart rate (negative chronotropic effect) and cardiac contractility (negative inotropic effect), particularly during physiological stress. nih.gov The mechanism involves the prevention of Gs-protein activation, which in turn inhibits adenylyl cyclase activity and reduces the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This cascade ultimately results in reduced protein kinase A (PKA) activation and decreased phosphorylation of downstream targets like L-type calcium channels, thus modulating cardiac function.
Beta-2 Adrenoceptor Partial Agonism: Allosteric and Biased Signaling Studies
A key feature that differentiates Celiprolol is its partial agonist activity at β2-adrenoceptors. nih.govdrugbank.com This intrinsic sympathomimetic activity (ISA) is responsible for its vasodilatory properties, as β2-receptors are primarily located on the smooth muscle of blood vessels and the bronchi. nih.gov Stimulation of these receptors leads to smooth muscle relaxation. While comprehensive allosteric and biased signaling studies specifically for Celiprolol are not extensively detailed in the available literature, the concept of biased agonism at β-adrenergic receptors is an active area of research. nih.gov Biased agonists can preferentially activate either G-protein-dependent pathways or β-arrestin-mediated signaling. In the context of β2-receptors, Gs-protein activation leads to bronchodilation and vasodilation, whereas β-arrestin pathways are often associated with receptor desensitization and potential adverse effects. nih.gov The favorable profile of Celiprolol, such as its bronchosparing properties, may suggest a bias towards Gs-mediated signaling, though further specific research is needed to fully elucidate these mechanisms. nih.gov
Exploration of Celiprolol FD Interaction with Beta-3 Adrenoceptors
Emerging research suggests that Celiprolol may also interact with β3-adrenoceptors. A 2013 study on porcine coronary arteries demonstrated that Celiprolol can exert β3-adrenoceptor agonistic activity, contributing to vasorelaxation. nih.govresearchgate.net β3-adrenoceptors are known to be involved in the regulation of lipolysis and thermogenesis and are also expressed in the cardiovascular system, where their activation can lead to vasodilation, partly through nitric oxide (NO) production. This potential β3-agonism adds another layer to Celiprolol's vasodilatory profile, distinguishing it further from other beta-blockers.
Quantitative Receptor Binding Kinetics and Thermodynamics of this compound
The interaction of a drug with its receptor can be quantified by its binding affinity (Kd), and the rates of association (kon) and dissociation (koff). While extensive kinetic and thermodynamic data for Celiprolol are scarce, radioligand binding assays have provided some insight into its affinity for various receptors. The equilibrium dissociation constant (Kd) is a measure of the concentration of a drug required to occupy 50% of the receptors at equilibrium. excelleratebio.com
Table 1: Celiprolol Receptor Binding Affinity
| Receptor | Action | Ki (Inhibition Constant) |
|---|---|---|
| Beta-1 Adrenoceptor | Antagonist | 0.14 - 8.3 μM medchemexpress.com |
| Beta-2 Adrenoceptor | Partial Agonist | 0.14 - 8.3 μM medchemexpress.com |
Note: The Ki values represent a range from various in vitro studies and may vary depending on the experimental conditions.
Detailed thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), which provide deeper insights into the forces driving the binding process, have not been specifically reported for Celiprolol. scispace.comunife.it Such data would be valuable for a more complete understanding of its receptor interactions.
Intracellular Signaling Cascades Mediated by this compound
The binding of Celiprolol to adrenergic receptors initiates a complex array of intracellular signaling events that vary depending on the receptor subtype and the tissue.
As a β1-antagonist, Celiprolol blocks the canonical Gs-adenylyl cyclase-cAMP-PKA pathway in cardiac cells, leading to its cardiodepressive effects. Conversely, its partial agonist activity at β2-receptors and potential agonism at β3-receptors can activate signaling cascades that lead to vasodilation and other beneficial effects.
A significant aspect of Celiprolol's intracellular signaling is its ability to stimulate the production of nitric oxide (NO). nih.govnih.gov Research has shown that Celiprolol can activate endothelial nitric oxide synthase (eNOS) through the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. ahajournals.orgahajournals.org Activated Akt can then phosphorylate and activate eNOS, leading to increased NO production. NO, a potent vasodilator, diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase, which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Elevated cGMP levels then lead to smooth muscle relaxation and vasodilation. nih.gov This NO-dependent mechanism is independent of its β-adrenoceptor activity and contributes significantly to its vasodilatory and cardiovascular protective effects. nih.govnih.gov
Furthermore, Celiprolol has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) by suppressing oxidative stress and inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. ahajournals.orgresearchgate.net This anti-inflammatory action may also contribute to its beneficial effects on the vasculature.
Table 2: List of Compounds
| Compound Name |
|---|
| Celiprolol |
| Epinephrine |
| Nitroglycerine |
| Norepinephrine |
| Propranolol |
| Atenolol |
| Metoprolol (B1676517) |
| Pindolol |
| Clonidine |
| Rauwolscine |
| B-HT 920 |
| Isoproterenol (B85558) |
| Phenylephrine |
| N(G)-nitro-L-arginine methyl ester (L-NAME) |
G Protein-Coupled Receptor (GPCR) Downstream Pathways
As a beta-blocker, the primary targets of this compound are G protein-coupled receptors (GPCRs), specifically the β1-adrenoceptors, which it antagonizes. However, it also possesses a weak β2-adrenoceptor agonist action. This dual activity is central to its distinct pharmacological effects. The downstream signaling from these GPCRs is complex. Antagonism of β1-adrenoceptors in the heart, for example, leads to a decrease in the production of cyclic adenosine monophosphate (cAMP) and subsequent reduction in protein kinase A (PKA) activity, resulting in negative chronotropic and inotropic effects. Conversely, its partial agonism at β2-adrenoceptors, particularly in the endothelium, can stimulate signaling pathways that promote vasodilation.
Phosphatidylinositol 3-Kinase (PI3K)-Akt Pathway Activation by this compound
Research has demonstrated that this compound can activate the Phosphatidylinositol 3-Kinase (PI3K)-Akt signaling pathway. This pathway is a crucial mediator of cell survival, proliferation, and growth. In the context of vascular endothelium, the activation of the PI3K-Akt pathway by celiprolol is instrumental in promoting the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). nih.gov Studies have shown that the upregulation of eNOS and Akt phosphorylation induced by celiprolol can be suppressed by wortmannin, a PI3K inhibitor, confirming the involvement of this pathway. nih.gov
Endothelial Nitric Oxide Synthase (eNOS) Modulation and Nitric Oxide Production Mechanisms
A key feature of this compound is its ability to stimulate the production of nitric oxide (NO), a potent vasodilator with anti-atherogenic properties. nih.gov Celiprolol achieves this by increasing the expression and activity of endothelial nitric oxide synthase (eNOS). ahajournals.org The activation of eNOS is, as mentioned, mediated through the PI3K-Akt pathway. nih.gov By enhancing NO bioavailability, this compound promotes endothelium-dependent vasodilation, which contributes to its antihypertensive effects. Some studies also suggest that celiprolol may enhance NO function by inhibiting the production of superoxide, a molecule that can quench NO.
Nuclear Factor-kappaB (NF-κB) Signaling Pathway Inhibition by this compound
The transcription factor Nuclear Factor-kappaB (NF-κB) plays a pivotal role in regulating the expression of pro-inflammatory genes, including those for adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1). Celiprolol has been shown to suppress the activation of NF-κB. nih.gov This inhibitory effect on the NF-κB signaling pathway leads to a downstream reduction in the expression of VCAM-1, thereby potentially mitigating vascular inflammation, a key process in the development of atherosclerosis. nih.gov The inhibition of NF-κB by celiprolol is linked to its ability to reduce oxidative stress. nih.gov
Cellular Responses to this compound in In Vitro Models
The molecular interactions of this compound translate into observable cellular responses, which have been investigated in various in vitro models.
Gene Expression Profiling and Proteomic Alterations Induced by this compound
While comprehensive gene expression profiling and proteomic analyses specifically for "this compound" in in vitro models are not extensively documented in publicly available research, existing studies provide insights into its effects on the expression of specific genes.
In vitro and in vivo studies have demonstrated that celiprolol can modulate the expression of several key genes involved in vascular function and inflammation. For instance, celiprolol has been shown to decrease the mRNA expression of NAD(P)H oxidase components in endothelial progenitor cells. ahajournals.org Furthermore, it has been reported to suppress the gene expression of transforming growth factor-β1 (TGF-β1) and VCAM-1 in vascular tissue. nih.gov
Table 1: Reported Gene Expression Changes Induced by Celiprolol in In Vitro/In Vivo Models
| Gene | Direction of Change | Cell/Tissue Type | Reference |
| NAD(P)H oxidase subunits (e.g., p22phox, p47phox, gp91phox) | Decrease | Endothelial Progenitor Cells, Left Ventricle | nih.govahajournals.org |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Decrease | Left Ventricle | nih.gov |
| Transforming Growth Factor-β1 (TGF-β1) | Decrease | Left Ventricle | nih.gov |
| Endothelial Nitric Oxide Synthase (eNOS) | Increase | Left Ventricle | ahajournals.org |
This table summarizes specific gene expression changes mentioned in the cited literature and does not represent a comprehensive gene expression profile.
Detailed proteomic studies to map the global changes in protein expression following treatment with this compound in in vitro models are currently limited in the scientific literature. Such studies would be valuable to further elucidate the complete spectrum of its cellular effects.
Modulation of Cellular Proliferation and Apoptosis in Relevant Cell Lines
This compound has been investigated for its effects on cellular growth and survival pathways, primarily in cardiovascular cell types. Research indicates that its influence extends beyond simple receptor antagonism to the modulation of fundamental cellular processes such as proliferation, apoptosis, and senescence.
In the context of hypertension, studies have shown that celiprolol may exert protective effects on endothelial progenitor cells (EPCs). In hypertensive rat models, the number and function of EPCs are often diminished, partly due to increased oxidative stress leading to cellular senescence and apoptosis. Treatment with celiprolol has been observed to increase EPC numbers and improve their function. This beneficial effect is linked to the suppression of EPC senescence and apoptosis by reducing oxidative stress. oup.com Specifically, celiprolol was found to decrease thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, in mononuclear cells from spontaneously hypertensive rats (SHRs) and inhibit the expression of NAD(P)H oxidase components, key sources of reactive oxygen species. oup.com
Furthermore, celiprolol has demonstrated effects on cardiac myocyte hypertrophy, a form of cellular growth. In both in vitro and in vivo models of pressure overload-induced cardiac hypertrophy, celiprolol was found to attenuate the increase in cardiac myocyte size. ahajournals.orgnih.gov This anti-hypertrophic effect is mediated through a combination of its selective β1-adrenergic receptor blockade and a nitric oxide (NO)-dependent pathway. ahajournals.orgnih.gov By inhibiting the pathological growth of cardiac myocytes, celiprolol helps to prevent the progression from cardiac hypertrophy to heart failure. ahajournals.org
Table 1: Effects of Celiprolol on Cellular Proliferation and Apoptosis
| Cell Type | Model | Key Findings | Reference |
|---|---|---|---|
| Endothelial Progenitor Cells (EPCs) | Spontaneously Hypertensive Rats (SHRs) | Increased EPC number and function; Suppressed EPC senescence and apoptosis; Reduced oxidative stress. | oup.com |
| Cardiac Myocytes | Rat Neonatal Cardiac Myocytes & Mouse Model (Transverse Aortic Constriction) | Attenuated cardiac myocyte hypertrophy; Inhibited protein synthesis stimulated by isoproterenol or phenylephrine. | ahajournals.orgnih.gov |
Ion Channel Activity and Electrophysiological Effects
The electrophysiological properties of this compound have been evaluated in clinical settings to determine its impact on the cardiac conduction system. As a β1-selective antagonist, its primary action is to modulate the effects of catecholamines on the heart, which can influence heart rate, contractility, and conduction velocity.
A clinical study involving patients with controlled coronary artery disease and hypertension investigated the acute effects of intravenous celiprolol on cardiac electrophysiology. nih.gov The study utilized intracardiac electrodes to measure various conduction intervals before and after drug administration. The preliminary data from this investigation demonstrated that celiprolol had no significant effect on the cardiac conduction system. nih.gov This suggests a favorable electrophysiological profile, particularly concerning the risk of inducing heart block or severe sinus bradycardia, which can be a concern with other beta-blocking agents. nih.gov
Table 2: Electrophysiological Effects of Intravenous Celiprolol in Humans
| Electrophysiological Parameter | Effect Observed | Reference |
|---|---|---|
| Cardiac Conduction System Intervals | No significant effect demonstrated in preliminary data. | nih.gov |
| Heart Block / Sinus Bradycardia | Low potential for causing these conditions based on the study. | nih.gov |
In Vitro Assessments of Vasodilatory Mechanisms
The vasodilatory properties of this compound are a key feature distinguishing it from many other β-blockers. drugbank.com Its mechanism is multifactorial and has been a subject of considerable research, with in vitro studies revealing a complex interplay of receptor interactions and downstream signaling pathways.
One of the most cited mechanisms for celiprolol's vasodilatory action is its partial agonist activity at β2-adrenoceptors, which are present on vascular smooth muscle cells. drugbank.comnih.govdrugbank.comwikipedia.org Activation of these receptors leads to smooth muscle relaxation and, consequently, vasodilation. This property is thought to contribute to its antihypertensive effect without causing the peripheral vasoconstriction sometimes seen with non-selective beta-blockers. patsnap.com
In addition to its β2-agonism, celiprolol is also characterized as a weak α2-adrenoceptor antagonist. drugbank.comwikipedia.orgnih.gov Presynaptic α2-receptors typically inhibit the release of norepinephrine; their blockade could theoretically enhance norepinephrine release, leading to vasoconstriction. However, postsynaptic α2-receptors on vascular smooth muscle mediate contraction, so their antagonism by celiprolol could contribute to vasodilation. One study demonstrated this weak α2-adrenoceptor antagonist action in human saphenous vein preparations. nih.gov
Furthermore, some evidence suggests that celiprolol's vasodilatory effects may involve the production of nitric oxide (NO). ahajournals.orgnih.govnih.gov Studies have shown that celiprolol can stimulate the expression of endothelial nitric oxide synthase (eNOS) in the heart. nih.gov Increased NO production leads to the relaxation of vascular smooth muscle. This NO-dependent pathway has been implicated in celiprolol's ability to attenuate cardiac hypertrophy. ahajournals.orgnih.gov
However, it is important to note that the direct vasodilatory effect of celiprolol has not been consistently observed across all in vitro studies. One study using rings of canine coronary and rat mesenteric arteries found that celiprolol failed to produce direct relaxation in tissues with or without endothelium. bohrium.com Similarly, another investigation using isolated human saphenous vein segments found that celiprolol did not relax segments pre-constricted with noradrenaline, concluding that there was no evidence for a direct vasodilatory effect on human vasculature in their model. nih.gov These conflicting findings suggest that the vasodilatory mechanisms of celiprolol may be complex and potentially dependent on the specific vascular bed and experimental conditions.
Table 3: Summary of In Vitro Findings on Celiprolol's Vasodilatory Mechanisms
| Proposed Mechanism | Supporting Evidence | Contradictory Evidence | Reference |
|---|---|---|---|
| β2-Adrenoceptor Agonism | Widely cited as a primary mechanism for vasodilation. | - | drugbank.comnih.govdrugbank.com |
| α2-Adrenoceptor Antagonism | Weak antagonist action demonstrated in human saphenous vein. | - | drugbank.comnih.gov |
| Nitric Oxide (NO) Production | Shown to increase eNOS expression and NO production in cardiac tissue. | - | ahajournals.orgnih.govnih.gov |
| Direct Vasorelaxation | - | Failed to produce relaxation in isolated canine and rat arteries; Failed to relax pre-constricted human saphenous vein. | nih.govbohrium.com |
Metabolic and Biotransformational Pathways of Celiprolol Fd
In Vitro Enzymatic Biotransformation of Celiprolol (B1668369) FD
The biotransformation of Celiprolol is notable for its limited extent, with the compound primarily undergoing minimal metabolic processing.
Celiprolol is characterized by its metabolic stability, with studies indicating negligible involvement of the Cytochrome P450 (CYP) enzyme system in its biotransformation researchgate.netnih.govnih.govoup.com. Research suggests that Celiprolol undergoes only a very low percentage of a dose as excreted metabolites, and its metabolism via CYP enzymes is considered negligible researchgate.netnih.govnih.gov. While Celiprolol may experience first-pass metabolism, similar to other beta-1 adrenoceptor antagonists, the extent of this process is minimal researchgate.netnih.gov. The compound is described as being metabolized to a minor extent, with no significant impact on CYP activities reported in specific studies oup.com.
Identification and Characterization of Celiprolol FD Metabolites (Ex Vivo Studies)
The identification and characterization of Celiprolol metabolites through ex vivo studies are limited due to the compound's minimal metabolic activity. Celiprolol is largely excreted unchanged, with only a very low percentage of a dose appearing as metabolites researchgate.netnih.gov. While one study has suggested the possible urinary excretion of a Celiprolol metabolite, detailed structural identification or characterization of such metabolites has not been a significant focus in the available research, underscoring the compound's limited biotransformation researchgate.netnih.gov.
Transport Mechanisms of this compound across Biological Barriers (In Vitro and Ex Vivo Models)
Celiprolol's pharmacokinetic behavior is significantly influenced by its interaction with various membrane transport systems, particularly within the gastrointestinal tract.
Celiprolol has been identified as a substrate for Organic Anion Transporting Polypeptides (OATPs), specifically OATP1A2 and OATP2B1 chemsrc.comjst.go.jpnii.ac.jpnih.govnih.govnih.govexamine.commedchemexpress.com. In vitro studies using Xenopus laevis oocytes expressing human OATP-A/1A2 have confirmed the uptake of Celiprolol chemsrc.comnii.ac.jpnih.govmedchemexpress.com. Furthermore, Celiprolol's absorption has been shown to be reduced when co-administered with substances that inhibit OATP transporters, such as grapefruit juice jst.go.jputupub.fi. This inhibition leads to a significant decrease in Celiprolol's maximum plasma concentration (Cmax) and area under the curve (AUC), highlighting the clinical relevance of OATP-mediated transport in its oral bioavailability jst.go.jpnih.govutupub.fi. Bromosulfophthalein (BSP), an OATP inhibitor, has also been demonstrated to reduce plasma Celiprolol concentrations, further supporting its role as an OATP substrate nii.ac.jpnih.gov. Celiprolol is considered a sensitive substrate for evaluating OATP-mediated intestinal drug-drug interactions nih.gov.
Celiprolol is a well-characterized substrate for P-glycoprotein (P-gp), an energy-dependent efflux transporter found in various biological barriers, including the intestinal epithelium nih.govchemsrc.comnii.ac.jpnih.govmedchemexpress.combioline.org.brcapes.gov.brresearchgate.netnih.govresearchgate.net. Studies using Caco-2 cells and mdr1a/b knockout mice have confirmed that P-gp mediates the efflux of Celiprolol from intestinal epithelial cells, thereby reducing its oral absorption and bioavailability chemsrc.comnii.ac.jpnih.govmedchemexpress.com. The observation that Celiprolol's oral absorption increases with dose suggests a potential saturation of the P-gp efflux system in the small intestine at higher concentrations nii.ac.jp. Certain agents, such as rifampicin, may induce P-gp expression, particularly in the intestinal wall, which can lead to decreased Celiprolol absorption bioline.org.br. Excipients have also been shown to modulate Celiprolol transport mediated by P-gp in vitro capes.gov.br.
Structure Activity Relationship Sar and Computational Design of Celiprolol Fd Analogs
Elucidation of Celiprolol (B1668369) FD Pharmacophore Models
A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response firsthope.co.innih.govslideshare.net. For Celiprolol, identifying its pharmacophore involves pinpointing the key structural elements responsible for its β-adrenergic receptor activity. Research aims to understand how specific functional groups, such as the quinolin-2-one backbone, tetrazole, and cyclohexyl moieties, contribute to its binding affinity and selectivity solubilityofthings.com. While specific pharmacophore models for "Celiprolol FD" are not explicitly detailed in the provided search results, general pharmacophore modeling principles are applied to understand drug-target interactions, which would include identifying hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings critical for Celiprolol's activity firsthope.co.innih.gov.
Computational Chemistry Approaches to this compound SAR
Computational chemistry provides powerful tools to investigate the SAR of Celiprolol, enabling the prediction and understanding of molecular interactions.
Molecular docking and dynamics simulations are instrumental in visualizing and analyzing how Celiprolol interacts with its target receptors, primarily β-adrenergic receptors. Studies have employed these techniques to predict binding affinities and understand the orientation of Celiprolol within receptor binding pockets. For instance, molecular docking simulations have been used to screen beta-blockers, including Celiprolol, against β-3 adrenergic receptors, revealing that Celiprolol exhibits significant binding affinity with a free binding energy score of -53.225 njppp.comnjppp.com. Molecular dynamics simulations have also been utilized in the context of chiral recognition, such as studying the inclusion complexes of Celiprolol enantiomers with β-cyclodextrin, to rationalize differences in migration times and explain stereoselectivity researchgate.net. These simulations help in understanding the dynamic behavior of Celiprolol-receptor complexes, providing insights into the stability and nature of interactions.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a correlation between the chemical structure of compounds and their biological activity nih.govjocpr.comprotoqsar.com. While specific QSAR models for Celiprolol derivatives are not extensively detailed in the provided search results, QSAR is a widely used computational tool in drug discovery to predict the activity of new compounds based on their structural features figshare.comjocpr.commdpi.comimist.ma. This approach involves identifying molecular descriptors (e.g., size, shape, lipophilicity) that correlate with biological activity, thereby guiding the design of novel analogs with improved potency or selectivity jocpr.comprotoqsar.com.
Rational Design Strategies for Novel this compound Analogs with Enhanced Selectivity or Potency
Rational drug design leverages SAR and computational insights to systematically create new drug candidates with improved pharmacological profiles nih.govlongdom.org. For Celiprolol, this involves designing analogs that might exhibit enhanced selectivity for specific β-adrenergic receptor subtypes or increased potency. Strategies often focus on modifying specific parts of the Celiprolol molecule to optimize interactions with the target receptor, potentially leading to improved therapeutic outcomes solubilityofthings.comnih.gov. The goal is to achieve a balance between favorable intermolecular interactions and other properties like desolvation penalties, aiming for greater efficacy and reduced side effects nih.gov.
Chiral Recognition and Enantioselective Properties of this compound
Celiprolol, like many drugs, is a chiral molecule, meaning it exists as enantiomers (non-superimposable mirror images). These enantiomers can exhibit different pharmacological activities, pharmacokinetic profiles, and toxicological effects kup.atmdpi.comnih.gov. Research has investigated the chiral recognition and enantioselective properties of Celiprolol, particularly in its interaction with chiral environments like cyclodextrins researchgate.netresearchgate.net. Molecular modeling calculations suggest that β-cyclodextrin favors the (R)-Celiprolol enantiomer, indicating stereoselectivity in their interaction researchgate.net. Studies also show that while Celiprolol is administered as a racemate, its enantiomers can have different pharmacodynamic properties researchgate.net. Understanding these enantioselective properties is crucial for optimizing drug efficacy and safety, as one enantiomer may be significantly more active or possess a different profile than the other kup.atmdpi.comnih.gov.
Compound List:
Celiprolol
this compound (as used in the context of the outline)
Propranolol
Atenolol
Timolol
Sotalol
Carteolol
Pindolol
Oxprenolol
Penbutolol
Labetalol
Esmolol
Practolol
Alprenolol
Cilostazol
Amoxicillin
Capreomycin
Flecainide
Lidocaine
Bupivacaine
Ropivacaine
Chloroprocaine
Venlafaxine
Ibuprofen
Citalopram
Esomeprazole
Omeprazole
Linaclotide
Plecanatide
Zilpaterol
Advanced Methodologies in Celiprolol Fd Research
Chromatographic and Spectrometric Techniques for Celiprolol (B1668369) FD Analysis in Biological Matrices (Ex Vivo/In Vitro)
The accurate quantification and enantiomeric separation of Celiprolol FD in biological matrices are critical for pharmacokinetic and pharmacodynamic studies. Advanced chromatographic and spectrometric techniques have been instrumental in achieving this.
High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of chiral drugs like this compound. Research has focused on developing methods that can effectively separate the R-(+) and S-(-) enantiomers, which may exhibit different pharmacological activities.
A study demonstrated the simultaneous determination of Celiprolol enantiomers in human plasma, urine, and pharmaceutical formulations using HPLC with fluorescence detection. This method employed a Chiralpak IC column, a type of chiral stationary phase (CSP) based on cellulose (B213188) tris(3,5-dichlorophenyl carbamate) immobilized on silica (B1680970). The mobile phase consisted of n-hexane:ethanol:triethylamine (70:30:0.4%, v/v/v) at a flow rate of 0.5 mL/min. The method achieved enantiomeric resolution and was validated according to International Conference on Harmonization (ICH) guidelines. Calibration curves were linear over the range of 5-250 ng/mL for each enantiomer, with detection limits of 1.5 ng/mL in plasma and 2.5 ng/mL in urine for the respective enantiomers chalcogen.roresearchgate.net. This indicates the high sensitivity and specificity required for biological sample analysis. Previous research has explored various chiral stationary phases, including those based on β-cyclodextrin and cellulose derivatives, for Celiprolol enantiomer separation chalcogen.ro.
Data Table 5.1.1: HPLC Enantiomer Separation Parameters for Celiprolol
| Parameter | Value | Reference |
| Chiral Stationary Phase | Chiralpak IC (Cellulose tris(3,5-dichlorophenyl carbamate) on silica) | chalcogen.roresearchgate.net |
| Mobile Phase | n-Hexane:Ethanol:Triethylamine (70:30:0.4%, v/v/v) | chalcogen.roresearchgate.net |
| Flow Rate | 0.5 mL/min | chalcogen.roresearchgate.net |
| Detection Method | Fluorescence Detection | chalcogen.roresearchgate.net |
| Calibration Range (ng/mL) | 5-250 (for each enantiomer) | chalcogen.roresearchgate.net |
| Limit of Detection (ng/mL) | 1.5 (plasma), 2.5 (urine) (for each enantiomer) | chalcogen.roresearchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) for Quantification
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, sensitive, and cost-effective alternative for the quantification of this compound, particularly in pharmacokinetic studies.
A developed HPTLC method allows for the measurement of Celiprolol in human plasma without the need for an internal standard. The method involves a simple extraction procedure from plasma, followed by spotting on precoated silica gel 60 F254 plates. Densitometric quantification is performed using a TLC Scanner. This approach reported an average recovery of authentic analytes (20-200 ng/mL) added to plasma of 72.06 ± 2.8%, with a lowest detectable amount of 10 ng/mL researchgate.netnih.gov. HPTLC has been recognized for its ability to provide excellent separation and quantitative analysis of various compounds, including pharmaceuticals, in biological samples jfda-online.com.
Data Table 5.1.2: HPTLC Quantification Parameters for Celiprolol in Plasma
| Parameter | Value | Reference |
| Stationary Phase | Precoated silica gel 60 F254 plates | researchgate.netnih.gov |
| Detection/Quantification | Densitometric scanning | researchgate.netnih.gov |
| Lowest Detectable Amount | 10 ng/mL | researchgate.netnih.gov |
| Average Recovery (20-200 ng/mL) | 72.06 ± 2.8% | researchgate.netnih.gov |
Biophysical Methods for Characterizing Receptor-Ligand Interactions of this compound
Understanding how this compound interacts with its target receptors, primarily the β1-adrenergic receptor, is crucial. Biophysical techniques provide quantitative data on binding affinities, kinetics, and thermodynamics.
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed. SPR is a label-free method that measures real-time binding affinities and kinetics by detecting changes in refractive index on a sensor surface. It allows for the determination of association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (KD) csic.esreichertspr.comnih.govmdpi.com. ITC, on the other hand, directly measures the heat released or absorbed during molecular binding events, providing thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) in a single experiment csic.esreichertspr.comnih.gov. These methods are vital for characterizing the molecular basis of this compound's pharmacological action. While specific SPR or ITC data for this compound are not detailed in the provided search results, these techniques are standard for studying β-adrenergic receptor ligands nih.gov.
Development and Application of Novel Cell-Based Assays for Functional Profiling
Cell-based assays are essential for evaluating the functional consequences of this compound's interaction with its target receptors within a cellular context. These assays go beyond simple binding to assess cellular responses, such as signal transduction and functional modulation.
Cell-based assays can measure the modulation of cell signaling pathways, receptor activation, or inhibition. For instance, assays can assess phosphorylation events, reporter gene expression, or changes in cellular processes triggered by receptor activation or blockade. These methods provide a more physiologically relevant assessment of a drug's efficacy and mechanism of action compared to biochemical assays alone sartorius.comscispace.comnebiolab.comreactionbiology.com. While specific cell-based assays for this compound are not detailed in the search results, this approach is standard for characterizing beta-blockers and their effects on adrenergic receptor signaling nih.gov.
In Silico Screening and Predictive Modeling in this compound Discovery
Computational methods, including in silico screening and predictive modeling, play a significant role in the early stages of drug discovery and optimization, including for compounds like this compound.
Virtual screening (VS) techniques, such as molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) modeling, are used to identify potential drug candidates or to understand structure-activity relationships mdpi.commdpi.combeilstein-journals.orgnih.gov. Molecular docking predicts the binding orientation and affinity of a ligand to a target protein. QSAR models establish correlations between chemical structure and biological activity, enabling the prediction of activity for new compounds.
One study utilized in silico screening and molecular docking to assess the affinity of several beta-blockers, including Celiprolol, to the beta-3 adrenergic receptor. The results indicated that Celiprolol, along with carvedilol (B1668590) and nebivolol (B1214574), effectively docked onto the beta-3 receptor, suggesting potential for further research into their beta-3 agonist activity. Celiprolol showed a high free binding energy score of -53.225, indicating a favorable interaction with the receptor njppp.com. These computational approaches accelerate the discovery process by prioritizing molecules for experimental validation.
Data Table 5.4: In Silico Binding Scores for Celiprolol
| Compound | Target Receptor | Binding Score (kcal/mol) | Notes | Reference |
| Celiprolol | Beta-3 Adrenergic | -53.225 | Favorable docking, potential agonist activity | njppp.com |
Comparative Pharmacological Analysis of Celiprolol Fd with Other Adrenoceptor Modulators
Head-to-Head Receptor Binding and Signaling Pathway Comparisons (In Vitro and Ex Vivo)
The interaction of Celiprolol (B1668369) FD with adrenergic receptors has been characterized in various in vitro and ex vivo models, revealing a profile of a cardioselective β1-antagonist with significant β2-stimulatory properties.
In isolated guinea-pig preparations, the antagonistic effects of celiprolol were quantified by determining its pA2 values against the effects of the non-selective β-agonist isoproterenol (B85558). The pA2 values for blocking the positive chronotropic (heart rate) and inotropic (contractility) effects, which are mediated by β1-receptors in the atria, were 7.84 and 7.79, respectively. nih.gov In contrast, its pA2 value for antagonizing the relaxant effects in the trachea, a β2-mediated response, was significantly lower at 6.45. nih.gov This demonstrates a clear selectivity for β1- over β2-adrenoceptors in its antagonist action.
Comparative studies in pithed rats have further solidified this selectivity, showing a β1/β2 selectivity ratio of 340:1 for celiprolol, a value considerably greater than that observed for the classic β1-selective blocker, atenolol. nih.gov
Below is a comparative overview of the receptor binding profiles for Celiprolol FD and other selected adrenoceptor modulators based on in vitro and ex vivo data.
| Compound | Receptor Target | Parameter | Value | Tissue/Model | Reference |
|---|---|---|---|---|---|
| This compound | β1-Adrenoceptor (Antagonism) | pA2 | 7.84 (Chronotropic) | Guinea-Pig Atria | nih.gov |
| This compound | β1-Adrenoceptor (Antagonism) | pA2 | 7.79 (Inotropic) | Guinea-Pig Atria | nih.gov |
| This compound | β2-Adrenoceptor (Antagonism) | pA2 | 6.45 | Guinea-Pig Trachea | nih.gov |
| This compound | β1/β2 Selectivity Ratio (Antagonism) | Ratio | ~63:1 | Guinea-Pig Isolated Tissues | nih.gov |
| This compound | β1/β2 Selectivity Ratio (Antagonism) | Ratio | ~340:1 | Pithed Rat | nih.gov |
| Atenolol | β1/β2 Selectivity Ratio (Antagonism) | Ratio | Lower than Celiprolol | Guinea-Pig & Rat Models | nih.gov |
| Betaxolol | β1-Adrenoceptor (Antagonism) | Relative Potency | ~2x more potent than Celiprolol | Rat (in vivo) | nih.gov |
| ICI 118,551 | β2-Adrenoceptor (Antagonism) | Relative Potency | ~90x more potent than Celiprolol | Rat (in vivo) | nih.gov |
From a signaling perspective, this compound's actions are bimodal. As a β1-antagonist, it competitively blocks the binding of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to β1-receptors in the heart, thereby inhibiting the downstream activation of adenylyl cyclase and reducing cyclic AMP (cAMP) production. This action underlies its negative chronotropic and inotropic effects during sympathetic stimulation. drugbank.com
Conversely, its partial agonist activity at β2-receptors stimulates the Gs-protein-adenylyl cyclase-cAMP pathway, albeit to a lesser degree than a full agonist. nih.govnih.gov This β2-mediated signaling is responsible for its vasodilatory and bronchodilatory properties. nih.gov Furthermore, research suggests that this compound may induce vasodilation through the stimulation of nitric oxide (NO) release. nih.govahajournals.org Studies have shown it can activate endothelial nitric oxide synthase (eNOS) via the PI3K-Akt signaling pathway, a mechanism distinct from many other beta-blockers. ahajournals.org
Mechanistic Distinctions and Synergistic Effects with Other Classes of Modulators
The primary mechanistic distinction of this compound lies in its hybrid pharmacology as a third-generation beta-blocker. nih.gov Unlike traditional adrenoceptor modulators, it does not fit neatly into a single category.
Comparison with Non-Selective Antagonists (e.g., Propranolol): Propranolol blocks both β1 and β2 receptors. Its lack of selectivity can lead to undesirable effects such as bronchoconstriction. This compound's β1-selectivity combined with β2-agonism provides a bronchosparing profile. nih.gov
Comparison with β1-Selective Antagonists (e.g., Atenolol, Metoprolol): While sharing β1-selectivity, these agents lack intrinsic sympathomimetic activity (ISA) and vasodilatory properties. nih.govnih.gov A direct comparison with metoprolol (B1676517) showed that at rest, metoprolol reduced cardiac index and ejection fraction, whereas celiprolol increased these parameters, highlighting the functional consequence of its partial agonist activity. nih.gov
Comparison with Non-Selective Partial Agonists (e.g., Pindolol): Pindolol exhibits partial agonism at both β1 and β2 receptors. This compound's ISA is more directed towards the β2-receptor, contributing to vasodilation, while its β1-receptor activity is predominantly antagonistic. nih.govnih.gov
Comparison with Other Third-Generation Modulators (e.g., Carvedilol (B1668590), Nebivolol): These agents also possess vasodilating properties but through different mechanisms. Carvedilol achieves this via α1-receptor blockade, while nebivolol (B1214574) is associated with NO-mediated vasodilation. this compound's vasodilation stems primarily from its direct β2-agonism, with potential contributions from NO pathways and weak α2-antagonism. nih.gov
The distinct mechanism of this compound, particularly its ability to promote vasodilation and stimulate NO production, suggests a potential for synergistic or additive effects when combined with other classes of cardiovascular modulators, such as calcium channel blockers or inhibitors of the renin-angiotensin system. However, specific in vitro studies detailing these synergistic signaling interactions are not extensively documented in the available literature.
Comparative In Vitro Cellular Efficacy and Potency Profiling
The efficacy (maximal response, Emax) and potency (concentration for 50% of maximal response, EC50) of this compound have been evaluated in cellular and tissue-based assays, confirming its status as a partial agonist.
In ex vivo studies using catecholamine-depleted rats, intravenous this compound produced dose-related increases in heart rate, demonstrating its agonist activity at cardiac β1-receptors. nih.gov The maximal increase in heart rate elicited by celiprolol was approximately 110 beats/min. nih.gov This effect was about half the maximal response achievable with the full β-agonist isoprenaline (approximately 198 beats/min), clearly profiling celiprolol as a partial agonist in this model. nih.gov In terms of potency, isoprenaline was effective at doses 200-fold lower than celiprolol, indicating a lower potency for celiprolol's agonist effects. nih.gov
Its efficacy as a β2-agonist has been demonstrated in isolated guinea-pig tracheal preparations, where it produces a "uniquely strong relaxant effect," counteracting constriction. nih.gov This strong efficacy in bronchial smooth muscle tissue underlies its bronchodilator properties.
The table below summarizes the comparative efficacy and potency of this compound against other reference compounds in vitro and ex vivo.
| Compound | Assay/Model | Parameter | Observation | Reference |
|---|---|---|---|---|
| This compound | Rat Heart Rate (ex vivo) | Efficacy (Emax) | Partial agonist; maximal response (~110 bpm) is ~55% of the full agonist Isoprenaline (~198 bpm). | nih.gov |
| Isoprenaline | Rat Heart Rate (ex vivo) | Efficacy (Emax) | Full agonist; maximal response ~198 bpm. | nih.gov |
| This compound | Rat Heart Rate (ex vivo) | Potency | ~200-fold less potent than Isoprenaline as an agonist. | nih.gov |
| This compound | Guinea-Pig Trachea (in vitro) | Efficacy (Emax) | Produces a uniquely strong relaxant effect (β2-agonism). | nih.gov |
| This compound | Rat Cardiac β1-Adrenoceptors (in vivo) | Potency (Antagonism) | Half as potent as Betaxolol. | nih.gov |
| This compound | Rat Vascular β2-Adrenoceptors (in vivo) | Potency (Antagonism) | 90-fold less potent than ICI 118,551. | nih.gov |
This in vitro and ex vivo profiling demonstrates that this compound's potency as a β1-antagonist is within the range of other cardioselective agents, while its efficacy as a β-agonist is partial, a characteristic that mitigates excessive cardiac depression at rest and contributes to its vasodilatory actions. nih.govnih.gov
Emerging Research Avenues and Future Directions for Celiprolol Fd
Exploration of Celiprolol's Mechanisms in Advanced Disease Models (Excluding Human Clinical Outcomes)
The investigation of celiprolol's mechanisms in preclinical settings provides foundational insights into its therapeutic actions, particularly concerning cardiovascular health and vascular integrity. These studies are crucial for understanding how the compound functions at a molecular and cellular level, independent of direct human clinical outcomes.
Cardiovascular Remodeling Modulation in Preclinical Models
Preclinical studies have demonstrated celiprolol's capacity to modulate cardiovascular remodeling, a key process in the progression of heart disease. Research in animal models, specifically mice, has indicated that celiprolol (B1668369) can inhibit cardiac hypertrophy induced by pressure overload. Furthermore, it has shown potential in preventing the transition from hypertrophy to heart failure. These beneficial effects are associated with nitric oxide-dependent mechanisms, including the enhancement of myocardial endothelial nitric oxide synthase (eNOS) expression and its phosphorylation nih.gov.
In addition to its effects on cardiac hypertrophy, celiprolol has been examined in mouse models relevant to vascular connective tissue disorders, such as vascular Ehlers-Danlos Syndrome (vEDS). These studies have provided mechanistic support for the hypothesis that celiprolol can reduce mechanical stress on the vascular wall's collagen fibers, thereby enhancing arterial durability mdpi.com. Investigations into models of severe myocardial ischemia have also suggested that celiprolol may attenuate ischemia-induced myocardial acidosis and improve regional segment function, indicating a potential for myocardial protection nih.gov.
Insights from In Vitro and Animal Studies for Vascular Connective Tissue Disorders
Research into vascular connective tissue disorders, notably vascular Ehlers-Danlos Syndrome (vEDS), extensively utilizes both in vitro and animal studies to elucidate disease mechanisms and evaluate therapeutic interventions mdpi.comresearchgate.netresearchgate.net. Celiprolol's unique pharmacological profile, characterized by selective β1-adrenoceptor antagonism coupled with β2-agonist activity, is hypothesized to reduce mechanical stress on vascular collagen fibers, potentially improving their structural integrity mdpi.com.
In vitro investigations have also delved into celiprolol's molecular actions. For example, studies using isolated cat tracheal rings and guinea-pig lung strips have suggested that celiprolol's bronchodilatory properties might stem from a weak yet selective antagonism of α2-adrenoceptors linked to serotonin (B10506) receptors nih.gov. While this research focused on respiratory effects, the methodologies employed—such as using isolated tissue preparations—exemplify the in vitro approaches used to dissect drug mechanisms. Animal models, particularly those mimicking vEDS, are indispensable for testing therapeutic strategies and gaining a deeper understanding of the pathomolecular mechanisms underlying the disease, including the role of collagen III mutations researchgate.net. These models are critical for assessing how compounds like celiprolol might influence vascular wall properties and mitigate disease-related complications researchgate.net.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Celiprolol FD Research
The integration of omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—represents a paradigm shift in biological and biomedical research, facilitating a comprehensive understanding of complex biological systems and disease pathogenesis mdpi.comuninet.edunih.govnih.gov. These integrated approaches empower researchers to uncover novel molecular pathways, identify predictive biomarkers, and explore intricate molecular interactions, all of which are vital for advancing precision medicine mdpi.com. Sophisticated analytical platforms, such as OmicsNet and NetworkAnalyst, are instrumental in managing and analyzing multi-omics data, enabling the construction of comprehensive biological networks mdpi.com.
In the context of complex conditions like vascular connective tissue disorders, the application of global omics approaches has begun to yield significant insights into disease mechanisms and potential therapeutic avenues researchgate.net. Future research endeavors concerning celiprolol could significantly benefit from the application of these integrated omics strategies. By analyzing the genomic, proteomic, and metabolomic profiles of cells or tissues exposed to celiprolol, researchers may identify previously unrecognized molecular targets or pathways influenced by the compound. Such investigations could provide a more profound mechanistic understanding of its effects, particularly in areas such as cardiovascular remodeling and the maintenance of vascular integrity, potentially revealing novel therapeutic applications.
| Omics Technology | Primary Focus | Key Methodologies | Relevance to Drug Research |
| Genomics | DNA sequence and variation | DNA sequencing (NGS), Microarrays | Identifying genetic predispositions, drug targets, pharmacogenomics. |
| Transcriptomics | RNA expression patterns and regulation | RNA sequencing (RNA-Seq), RT-qPCR | Understanding gene regulation, cellular responses to drugs, identifying biomarkers. |
| Proteomics | Proteins (structure, function, interactions) | Mass Spectrometry (MS), Western Blotting | Identifying drug targets, studying protein modifications, pathway analysis. |
| Metabolomics | Small molecules (metabolites) and metabolic networks | NMR Spectroscopy, Mass Spectrometry (LC-MS, GC-MS) | Understanding metabolic pathways, drug metabolism, identifying biomarkers of drug response or toxicity. |
Development of Advanced In Vitro and Organoid Models for Mechanistic Studies
The advancement of in vitro models, particularly three-dimensional (3D) organoids and spheroids, is revolutionizing mechanistic studies by offering more physiologically relevant platforms compared to traditional 2D cultures or simpler experimental systems alzforum.orgfrontiersin.orgmdpi.combiorxiv.org. Organoids, which are 3D cultures derived from stem cells or patient tissues, possess the remarkable ability to recapitulate the structural complexity, cellular organization, and functional characteristics of native organs frontiersin.orgmdpi.com. These models offer distinct advantages, including enhanced genomic stability, patient-specific representation, and the capacity to mimic aspects of the in vivo microenvironment frontiersin.orgmdpi.com.
For instance, lung organoids are instrumental in studying the impact of environmental factors like smoking on lung tissue mdpi.com, while cardiac organoids are employed to investigate the mechanisms underlying heart diseases and drug responses, including cardiotoxicity biorxiv.org. Similarly, brain organoids are being developed to facilitate drug discovery and conduct mechanistic studies for neurological disorders alzforum.org. Future research into celiprolol could significantly benefit from the application of these advanced in vitro and organoid models. The development of celiprolol-specific organoid models, potentially derived from vascular cells or tissues relevant to its known applications, would enable detailed mechanistic investigations into its effects on cellular processes, molecular signaling pathways, and responses to various stimuli. Such models could provide precise insights into how celiprolol modulates cellular behavior and tissue function, offering a more refined understanding than current animal models or complex human trials.
| Model Type | Description | Key Advantages | Applications in Drug Research |
| Spheroids | 3D cell aggregates, partially mimicking tumor microenvironment or tissue structure. | Simpler to generate than organoids, useful for drug penetration studies and high-throughput screening. | Screening drug efficacy, assessing drug penetration, studying cell-cell interactions. |
| Organoids | 3D in vitro cultures derived from stem cells or tissue, mimicking organ structure and function. | Recapitulate tissue complexity, cellular organization, genomic stability, patient specificity. | Mechanistic studies, drug discovery, personalized medicine, toxicity testing, disease modeling. |
| Co-culture Models | Models involving interactions between different cell types (e.g., cancer cells and immune cells). | Mimic complex tissue microenvironments and cell-cell interactions crucial for disease and drug response. | Studying tumor-stroma interactions, immune-mediated drug effects, understanding resistance mechanisms. |
| Cardiac Organoids | 3D cardiac tissue models derived from cardiomyocytes and other cardiac cells. | Mimic cardiac physiology, contractility, and response to cardiotoxic agents. | Studying cardiotoxicity, screening for cardiac safety, investigating heart disease mechanisms. |
| Lung Organoids | 3D lung tissue models derived from lung epithelial and stromal cells. | Mimic lung architecture, cellular composition, and response to environmental insults (e.g., smoking). | Studying respiratory disease pathogenesis, assessing drug effects on lung function, modeling lung injury. |
Unexplored Molecular Targets and Secondary Pharmacological Actions of this compound
Celiprolol is recognized for its distinctive pharmacological profile, functioning as a selective β1-adrenoceptor antagonist with partial β2-agonist activity, complemented by a mild α2-antagonist effect nih.govdrugbank.com. While its primary pharmacological actions are well-established, the complete spectrum of its molecular targets and potential secondary pharmacological actions warrants further investigation. For instance, existing research suggests that celiprolol's bronchodilatory properties may be attributed to its capacity as a weak yet selective antagonist of α2-adrenoceptors associated with serotonin receptors nih.gov.
The comprehensive exploration of "unexplored" molecular targets and secondary actions is a critical component of contemporary drug research. This often involves systematic screening of pharmaceutical compounds against a broad array of receptors, enzymes, and ion channels to identify off-target effects that could yield beneficial therapeutic outcomes or, conversely, lead to adverse events biorxiv.org. Future research could prioritize detailed secondary pharmacology profiling of celiprolol utilizing advanced screening assays. Such an approach has the potential to reveal novel molecular targets or pathways through which celiprolol exerts its effects, potentially paving the way for new therapeutic applications or a more nuanced understanding of its existing therapeutic benefits, particularly concerning its cardiovascular and vascular protective actions.
Academic Research on Novel Formulation Development Aspects of this compound (Theoretical and Methodological)
Academic research focused on the development of novel formulations for pharmaceutical compounds is paramount for optimizing drug delivery, enhancing bioavailability, and ultimately improving therapeutic efficacy acs.org. This field encompasses the exploration of diverse theoretical and methodological approaches aimed at creating advanced drug delivery systems. Although specific academic research detailing novel formulations of "this compound" was not prominently identified in the reviewed search results, general trends in pharmaceutical development suggest several potential avenues for exploration. These include the investigation of sustained-release formulations, the development of targeted delivery systems, or the exploration of novel routes of administration designed to optimize patient outcomes or address specific disease challenges.
The increasing adoption of decentralized clinical trial (DCT) approaches, which involve delivering study medications directly to participants' homes, underscores the practical considerations in formulation development, particularly concerning accessibility and adherence, especially for rare diseases sec.govdiscoverceliprolol.com. Theoretical research in formulation development typically centers on critical aspects such as drug solubility, stability, and interactions with excipients, guided by established principles of pharmacokinetics and drug delivery. Methodological advancements in areas such as nanotechnology, microfluidics, and controlled-release technologies could be applied to celiprolol. Such innovations aim to enhance its therapeutic profile by potentially improving its stability, enabling targeted delivery to specific tissues, or simplifying its administration, thereby broadening its clinical utility.
Compound Name List:
Celiprolol
Propranolol
Atenolol
Labetalol
Timolol
Enalapril
Ramipril
Captopril
Spironolactone
Ambrisentan
Amifampridine
Amifostine
Amiloride
Amineptine
Aminophylline
Aliskiren
Almotriptan
Alogliptin
Alprenolol
Amantadine
Ambenonium
Asenapine
Astemizole
Asunaprevir
Atazanavir
Atomoxetine
Atosiban
Nifedipine
Diltiazem
Verapamil
Nicardipine
Bisoprolol
Hydralazine
Indapamide
Sertraline
Clonidine
Serotonin
Doxorubicin
TGF-beta
ANG II
MCP-1
Calpain-I
Fibrillin
Cyclophilin B
FK506 binding protein 22 (FKBP22)
FK506 binding protein 65 (FKBP65)
Prolyl 4-hydroxylase (P4H)
Prolyl 3-hydroxylase (P3H)
PDGFRα+ cells
LGR6+ mesenchymal cells
LGR5+ mesenchymal cells
TAMs (Tumor-associated macrophages)
Q & A
Q. How should researchers contextualize non-significant efficacy results in this compound trials?
- Methodological Answer : Differentiate between clinical and statistical significance. Report minimally important differences (MIDs) for endpoints (e.g., 5 mmHg SBP reduction). Conduct post hoc subgroup analyses (e.g., responders vs. non-responders) and publish negative results in preprint repositories to avoid publication bias .
Q. What bioinformatics tools integrate multi-omics data to elucidate this compound’s pleiotropic mechanisms?
- Methodological Answer : Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to link transcriptomic (RNA-seq) and metabolomic (LC-MS) profiles. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes (e.g., TGF-β pathway) modulated by this compound. Validate with CRISPR/Cas9 knockout models .
Q. How do researchers validate this compound’s off-target effects identified via in silico docking studies?
- Methodological Answer : Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities (KD). Use functional assays (e.g., cAMP ELISA for β-adrenergic receptors) and compare with positive/negative controls (e.g., propranolol, atenolol). Report false-positive rates from docking libraries (e.g., ZINC15) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
